molecular formula C9H15NO3 B7796685 Ethyl 2-dimethylaminomethyleneacetoacetate

Ethyl 2-dimethylaminomethyleneacetoacetate

Cat. No.: B7796685
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-UHFFFAOYSA-N
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Description

Ethyl 2-dimethylaminomethyleneacetoacetate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biocompatible Block Copolymers and Drug Delivery : Polymers derived from derivatives of Ethyl 2-dimethylaminomethyleneacetoacetate, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), are utilized in forming biocompatible block copolymers. These are used in biomedical applications including drug delivery systems. The polymers exhibit controlled properties like pH-sensitive micellization in aqueous media, which is crucial for drug release mechanisms (Ma et al., 2003).

  • Gene Delivery Vectors : A hyperbranched poly(2-(dimethylamino)ethyl methacrylate) synthesized from derivatives shows higher transfection ability than its linear counterpart. Its applications extend to gene delivery vectors, significantly with reduced cytotoxicity, making it a potential material for gene therapy (Newland et al., 2010).

  • Polycationic Materials for Biomaterials and Wastewater Treatment : Charge-shifting polycations derived from this compound derivatives, like 2-(dimethylamino)ethyl methacrylate, have a range of applications from biomaterials to wastewater treatment. Their hydrolytic stability and tunable charge properties due to the nature of nonmethyl α-substituents affect the rates of ester hydrolysis of such polymers (Ros et al., 2018).

  • Catalysis in Organic Synthesis : Derivatives of this compound are used as catalysts in organic synthesis, such as the intramolecular hydroamination of alkenes and alkynes. The zinc complexes of aminotroponate derivatives demonstrate good catalytic activities at elevated temperatures (Meyer et al., 2006).

  • Synthesis of Heterocyclic Compounds : Ethyl α-(dimethylaminomethylene) derivatives are used in Vilsmeier reactions for the synthesis of pyrido[2,1-b]benzoazoles and other heterocyclic compounds. These reactions are valuable in synthesizing complex molecules found in pharmaceuticals and other organic materials (Kato et al., 1979).

Properties

IUPAC Name

ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOVGAUOHMPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add ethyl acetoacetate (15 mL, 0.118 mol) to dimethoxymethyl-dimethyl-amine (19 mL, 0.142 mol) and reflux the mixture for one hr. Evaporate the mixture to give 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (21.7 g, 99%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (15 g, 115 mmol) and N,N-Dimethylformamide dimethyl Acetal (13.7 g, 115 mmol) stirred at rt for overnight. After completion of the reaction, reaction mixture distilled on rotavapour to obtain the crude. Crude was purified by column chromatography over 60-120 mesh silica gel using EtOAc and petether (10:90) as eluent to obtain the title compound (20 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 200 g (1.68 moles) of N,N-dimethylformamide dimethyl acetal, 145.68 g (1.12 moles) of ethyl acetoacetate, and 0.5 g (0.003 mole) of p-toluenesulfonic acid monohydrate was heated in a water bath with stirring for three hours. The color of the reaction mixture changed progressively from orange to red and finally to brown. Heating was discontinued, and the reaction mixture was allowed to sit at room temperature for approximately 18 hours. At the conclusion of this period, the mixture was distilled under vacuum, and six fractions having a boiling point in the range 145°-150° C. were analyzed by NMR spectroscopy. The NMR spectrum of each fraction was consistent with the proposed structure. These fractions were combined, yielding a total of 148.51 g of ethyl-2-dimethylaminomethyleneacetoacetate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
145.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethyl acetoacetate (79 mL, 0.62 mol) was added to N,N-dimethylformamide dimethylacetal (100 mL, 0.68 mol) and the mixture was heated under reflux for 1 hr. The excess amount of acetal was evaporated under reduced pressure and the residue was subjected to distillation under reduced pressure to give the title compound (85 g, yield 74%).
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-dimethylaminomethyleneacetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-dimethylaminomethyleneacetoacetate

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